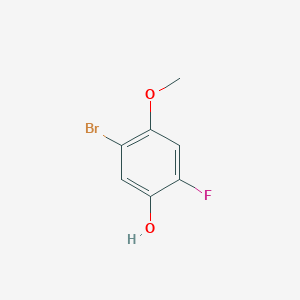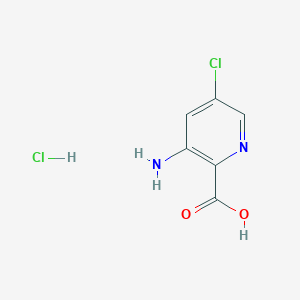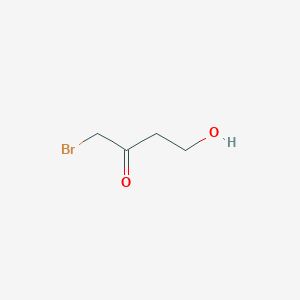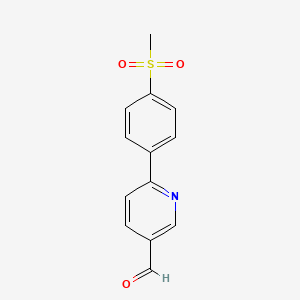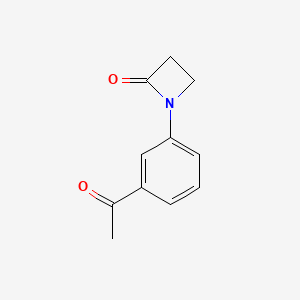
2-Azetidinone, 1-(3-acetylphenyl)-
Vue d'ensemble
Description
“2-Azetidinone, 1-(3-acetylphenyl)-” is a cyclic organic compound with a molecular weight of 189.21 g/mol . It is also known as (RS)-3-(acetylsalicyloylamino)-1-ethylpyrrolidin-2-one. Azetidinones are considered versatile nuclei possessing various biological activities, mainly antimicrobial and antifungal activity .
Synthesis Analysis
Azetidinones can be synthesized from phenothiazine in four steps . The process involves a formal [2 + 2] cycloaddition between Schiff bases and the aryloxyketene, which is generated in situ in the key step . A zwitterionic intermediate is formed from the attack of the nitrogen atom of imine to the carbonyl of ketene. The electrocyclic reaction of this intermediate results in the formation of trans-β-lactams .
Molecular Structure Analysis
The molecular structure of “2-Azetidinone, 1-(3-acetylphenyl)-” can be represented by the InChI code: 1S/C11H11NO2/c1-8(13)9-3-2-4-10(7-9)12-6-5-11(12)14/h2-4,7H,5-6H2,1H3 . The structure is also available as a 2D Mol file or a computed 3D SD file .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Azetidinone, 1-(3-acetylphenyl)-” include a molecular weight of 189.21 g/mol . The compound is a powder .
Applications De Recherche Scientifique
Antimicrobial Agents
“1-(3-acetylphenyl)azetidin-2-one” derivatives have been explored for their potential as antimicrobial agents. The structural similarity to β-lactam antibiotics, which are critical in fighting bacterial infections, suggests that these compounds could be synthesized and modified to enhance their antimicrobial properties .
Anti-Mitotic Compounds
Research has indicated that certain azetidin-2-ones exhibit anti-mitotic activity, which could be harnessed in the development of anti-cancer therapies. These compounds interfere with cell division, making them potential candidates for targeting rapidly dividing cancer cells .
Synthesis of Spirocyclic Compounds
Spirocyclic compounds, which feature two rings sharing a single atom, have significant medicinal properties. “1-(3-acetylphenyl)azetidin-2-one” can serve as a building block in the synthesis of spirocyclic β-lactams, contributing to the development of new therapeutic agents .
β-Lactam Synthon Method
The β-lactam ring of “1-(3-acetylphenyl)azetidin-2-one” makes it a versatile synthon for constructing complex molecules. This method has been used to synthesize amino acids, alkaloids, and toxoids with potential biological activities .
Green Chemistry Synthesis
The compound has been utilized in green chemistry approaches for synthesizing pyrrole-substituted azetidinones. These methods emphasize environmentally friendly processes, such as using catalytic amounts of molecular iodine under microwave irradiation .
Peptidomimetic Applications
Azetidines are considered excellent amino acid surrogates due to their structural features. “1-(3-acetylphenyl)azetidin-2-one” could be used in the design of peptidomimetics, which mimic the structure of peptides and can disrupt protein-protein interactions in various diseases .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that azetidin-2-one derivatives, a class of compounds to which 1-(3-acetylphenyl)azetidin-2-one belongs, have been found to exhibit diversified biological and pharmacological activity .
Mode of Action
The inherent rigidity of spirocyclic compounds, a class that includes azetidin-2-one derivatives, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
Azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity, suggesting they may interact with multiple biochemical pathways .
Result of Action
Azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity, suggesting they may have multiple effects at the molecular and cellular level .
Propriétés
IUPAC Name |
1-(3-acetylphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)9-3-2-4-10(7-9)12-6-5-11(12)14/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXZFPHDSAVEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azetidinone, 1-(3-acetylphenyl)- | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1374877.png)
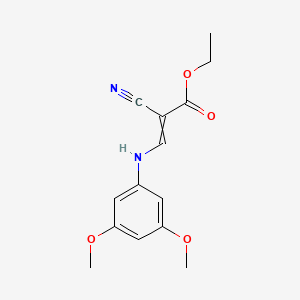

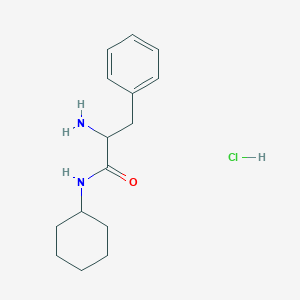
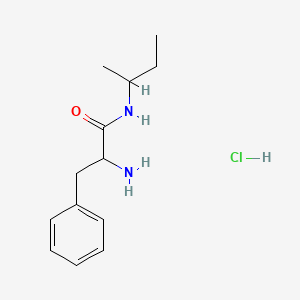
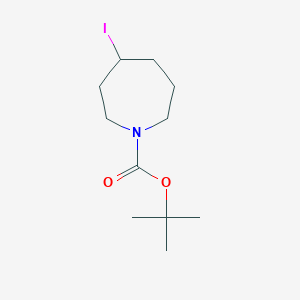
![6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374887.png)
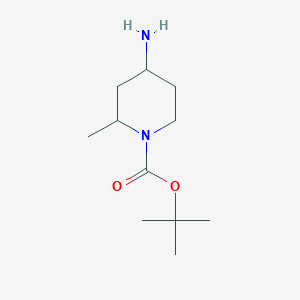
![Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1374891.png)
